N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carbothioamide
Description
N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carbothioamide is a synthetic compound featuring a tetrahydropyrazine (piperazine) backbone substituted with a carbothioamide group. Key structural elements include:
- 4-chloro-3-nitrophenyl group: This aromatic substituent combines electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, which may enhance reactivity or target binding.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3N5O2S/c18-12-2-1-11(8-14(12)27(28)29)24-16(30)26-5-3-25(4-6-26)15-13(19)7-10(9-23-15)17(20,21)22/h1-2,7-9H,3-6H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXFJIRKNBGMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=S)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vapor-Phase Fluorination of Picoline Derivatives
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is synthesized via sequential chlorination and fluorination of 3-picoline (3-methylpyridine). A vapor-phase reactor with a catalyst fluidized bed (CFB) is employed, as described by recent methodologies. The process involves:
- Chlorination : 3-Picoline reacts with chlorine gas at 335°C in the CFB phase to form 3-(chloromethyl)pyridine.
- Fluorination : Subsequent treatment with hydrogen fluoride (HF) at 380°C in the empty phase yields 3-(trifluoromethyl)pyridine (3-TFMP).
- Nuclear Chlorination : Further chlorination at 380°C introduces a chlorine atom at the 5-position, producing 2,5-dichloro-3-(trifluoromethyl)pyridine (2,5-CTF).
Key Data :
| Substrate | Reaction Temp. (°C) | Product (GC PA%) | Yield (%) |
|---|---|---|---|
| 3-Picoline | 335 (CFB), 380 (Empty) | 2,5-CTF | 64.1 |
The regioselectivity of chlorination is critical; higher temperatures favor 5-chloro substitution over competing positions.
Construction of the Tetrahydropyrazine-Carbothioamide Core
Cyclocondensation of Diamines with Thiocarbonyl Derivatives
The tetrahydropyrazine ring is synthesized via cyclocondensation of 1,2-diamine derivatives with thiocarbonyl reagents. A representative protocol involves:
- Formation of Carbothioamide : Reaction of 1,2-diaminoethane with carbon disulfide (CS₂) in ethanol under reflux yields 1,2-ethylenedicarbothioamide.
- Ring Closure : Treatment with hydrazonoyl chlorides (e.g., 2-oxo-N-arylpropanehydrazonoyl chlorides) in dioxane catalyzed by triethylamine forms the tetrahydropyrazine-thiazole hybrid.
Example :
- Compound 5 in (a thiazolylhydrazonothiazole) was synthesized via condensation of carbothioamide with thiosemicarbazide, achieving 80% yield under HCl catalysis.
Coupling of Pyridine and Tetrahydropyrazine Moieties
Nucleophilic Aromatic Substitution (NAS)
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is introduced to the tetrahydropyrazine core via NAS. Key steps include:
- Activation : The chlorine atom at the 2-position of 2,5-CTF is activated for displacement by electron-withdrawing trifluoromethyl and chloro groups.
- Coupling : Reaction with tetrahydropyrazine-1(2H)-carbothioamide in dimethylformamide (DMF) at 120°C for 12 hours, using potassium carbonate as a base.
Optimization Note : Excess pyridine derivative (1.5 eq.) improves yield to 78%, while lower equivalents result in incomplete substitution.
Introduction of the N-(4-Chloro-3-Nitrophenyl) Group
Thiourea Coupling via Carbodiimide Chemistry
The final step involves coupling 4-chloro-3-nitroaniline to the tetrahydropyrazine-carbothioamide:
- Activation : The carbothioamide is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in tetrahydrofuran (THF).
- Amination : Reaction with 4-chloro-3-nitroaniline at 25°C for 24 hours yields the target compound.
Spectroscopic Validation :
- ¹H NMR : Aromatic protons appear at δ = 7.18–8.34 ppm, with NH signals at δ = 10.85–11.88 ppm.
- IR : Bands at 1698 cm⁻¹ (C═O) and 1601 cm⁻¹ (C═N) confirm structural integrity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The chloro groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, catalytic hydrogenation
Nucleophiles: Hydroxyl ions, alkoxy ions
Major Products
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features enable it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Carbothioamide vs. Carboxamide : ML267 (carbothioamide) exhibits potent bacterial phosphopantetheinyl transferase (PPTase) inhibition, while the carboxamide analog in lacks reported activity. The thioamide group may enhance hydrogen bonding or electronic interactions with enzyme active sites .
- Substituent Effects: The 4-chloro-3-nitrophenyl group in the target compound contrasts with ML267’s 4-methoxypyridin-2-yl. The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety is conserved across multiple analogs, suggesting its role in improving lipophilicity and target engagement .
Antimicrobial Potential
- Nitro Groups : Compounds like (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide () highlight nitro groups’ relevance in antimicrobial agents. The target compound’s 3-nitro substituent may similarly enhance activity against resistant pathogens .
- Chlorophenyl vs. Nitrophenyl : ’s 4-chlorophenyl analog lacks a nitro group, which may reduce reactivity compared to the target compound. Chlorine’s moderate electron-withdrawing effect could offer balanced solubility and binding .
Metabolic Stability and Lipophilicity
- Trifluoromethyl Groups : The -CF₃ group in the pyridine ring is a common pharmacophore for improving metabolic stability and membrane permeability. This feature is shared with ML267 and ’s compound .
Biological Activity
N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carbothioamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of chloro and nitro groups as well as a tetrahydropyrazine core, suggests a diverse range of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Characteristics
- Molecular Formula : C15H13Cl2F3N4O2S
- Molecular Weight : 421.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in pain pathways and inflammation. The compound's nitro and chloro groups enhance its reactivity, allowing it to participate in nucleophilic substitution reactions that may modify protein functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antinociceptive Activity : Similar compounds have been shown to inhibit the vanilloid receptor 1 (VR1), which is crucial in mediating pain responses. For instance, related compounds have demonstrated efficacy in reducing mechanical and thermal hyperalgesia in animal models .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.
- Antimicrobial Activity : Initial studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections.
Case Studies and Research Findings
Synthesis and Chemical Reactions
The synthesis of N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine involves several key steps:
- Formation of Tetrahydropyrazine Core : The initial step typically involves the cyclization of appropriate precursors to form the tetrahydropyrazine structure.
- Introduction of Functional Groups : Subsequent reactions introduce the chloro and nitro groups through electrophilic aromatic substitution techniques.
- Final Modifications : The carbothioamide moiety is added last to complete the synthesis.
Reaction Conditions
The reactions are generally carried out under controlled conditions using solvents like DMF or DMSO, with temperature and pH carefully monitored to optimize yield and purity.
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Cl₂, FeCl₃ | DCM | 0–25°C | 60–75 |
| 2 | Thiourea, DBU | DMF | 80°C | 50–65 |
| 3 | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 70°C | 40–55 |
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of chloro and trifluoromethyl groups on the pyridine ring (e.g., δ ~8.3 ppm for pyridine protons, δ ~120–125 ppm for CF₃ in ¹³C) .
- 19F NMR : Verify trifluoromethyl group integrity (δ ~-60 to -65 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the tetrahydropyrazine ring .
How can regioselectivity challenges during chloro and trifluoromethyl group installation be addressed?
Q. Advanced
- Directing Groups : Use ortho-directing groups (e.g., -NH₂, -OCH₃) on the pyridine ring to control chlorination positions. Remove these groups post-functionalization .
- Catalytic Systems : Employ Pd-catalyzed C–H activation for selective trifluoromethylation. For example, Togni’s reagent with Pd(OAc)₂ in acetonitrile achieves 5-position selectivity .
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions (e.g., 100°C, 30 min, 80% yield) .
How should researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Assay Standardization : Replicate studies under uniform conditions (e.g., enzyme concentration, pH). For example, acps-pptase inhibition assays vary significantly in buffer systems, affecting IC₅₀ values .
- Structural Analog Analysis : Compare activity trends across derivatives. If trifluoromethyl removal reduces antibacterial potency, this group is likely critical for target binding .
- Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate electronic parameters (Hammett σ) with bioactivity discrepancies .
What computational strategies predict target interactions and binding modes for this compound?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., acps-pptase). Focus on hydrogen bonding with the carbothioamide group and hydrophobic interactions with CF₃ .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein contact persistence (>80% simulation time) .
- QSAR Models : Develop models using descriptors like LogP, polar surface area, and H-bond donors to prioritize derivatives for synthesis .
What are effective strategies for improving metabolic stability in vivo?
Q. Advanced
- Prodrug Design : Mask the carbothioamide as a thioester (e.g., acetyl protection) to reduce hepatic clearance .
- Isosteric Replacement : Replace the nitro group with a bioisostere (e.g., cyano or sulfonamide) to mitigate oxidative metabolism .
- Formulation Optimization : Use nanoemulsions or liposomes to enhance bioavailability. For example, PEGylated liposomes increase half-life from 2 to 8 hours in rodent models .
How can researchers design initial biological screening protocols for this compound?
Q. Basic
- Enzyme Inhibition Assays : Test against bacterial acps-pptase (IC₅₀) using a malachite green phosphate detection kit .
- Antimicrobial Susceptibility : Perform MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth .
- Cytotoxicity Screening : Use MTT assays on HEK-293 cells to establish selectivity indices (IC₅₀ > 100 µM for safe candidates) .
What synthetic methodologies address low yields in tetrahydropyrazine ring formation?
Q. Advanced
- Microwave-Assisted Cyclization : Increase reaction efficiency (e.g., 150°C, 20 min, 75% yield vs. 50% under conventional heating) .
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during ring closure, achieving >90% ee .
- Flow Chemistry : Optimize residence time and temperature in continuous flow reactors to minimize byproducts (e.g., 10 min, 70°C, 85% yield) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
